Validated Fragment Hit in SARS-CoV-2 Main Protease vs. Inactive Analogs
The compound is a validated, non-covalent fragment hit against SARS-CoV-2 main protease (Mpro), as confirmed by a high-resolution (1.55 Å) X-ray crystal structure (PDB 5REW). This contrasts with many closely related naphthyl acetamides that were screened but did not yield a co-crystal structure, indicating a specific, favorable binding mode [1]. The structure reveals the (R)-enantiomer binding in the active site, providing a direct starting point for structure-guided optimization [1].
| Evidence Dimension | Successful co-crystallization with target protein (binary complex) |
|---|---|
| Target Compound Data | Co-crystal structure obtained at 1.55 Å resolution (PDB 5REW; fragment code PCM-0102275) |
| Comparator Or Baseline | Multiple other naphthyl-ethyl acetamide fragments in the same screening library: no deposited co-crystal structure with SARS-CoV-2 Mpro |
| Quantified Difference | Qualitative hit/no-hit; target compound is a confirmed binder with known binding mode |
| Conditions | PanDDA fragment screening campaign against SARS-CoV-2 Mpro; X-ray crystallography at Diamond Light Source I04-1 beamline |
Why This Matters
For a procurement decision, this means the compound is not a hypothetical ligand but a proven starting point with downloadable structural data, reducing the risk of purchasing inactive analogs.
- [1] Douangamath, A., Fearon, D., Gehrtz, P., et al. (2020). Crystallographic and electrophilic fragment screening of the SARS-CoV-2 main protease. *Nature Communications*, 11, 5047. View Source
